Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate
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Overview
Description
Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorophenoxy group attached to a butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate typically involves the reaction of 4-chlorophenol with ethyl 3-methoxy-2-butenoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-chlorophenoxy)acetate
- Ethyl 2-(4-chlorophenoxy)propanoate
- Ethyl 2-(4-chlorophenoxy)butanoate
Uniqueness
Ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate is unique due to the presence of both a methoxy group and a butenoate ester, which confer distinct chemical and biological properties.
Properties
CAS No. |
823214-72-8 |
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Molecular Formula |
C13H15ClO4 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenoxy)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C13H15ClO4/c1-4-17-13(15)12(9(2)16-3)18-11-7-5-10(14)6-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
PUSQNCHDJSOXNK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)OC)OC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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